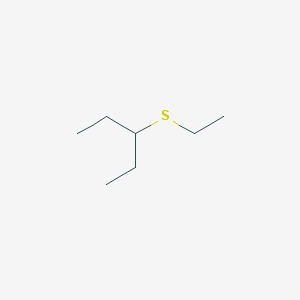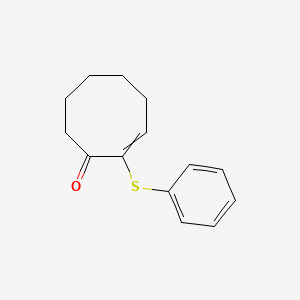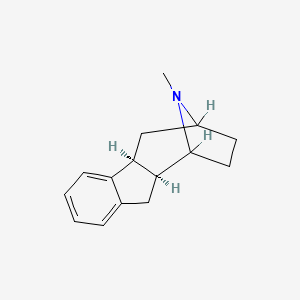
1,3,5-Tris(trifluoromethanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(trifluoromethanesulfonyl)benzene is a tri-substituted benzene derivative characterized by the presence of three trifluoromethanesulfonyl groups attached to the benzene ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(trifluoromethanesulfonyl)benzene can be synthesized through the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4). This reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the successful substitution of the carboxylic acid groups with trifluoromethanesulfonyl groups .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound likely involves similar reaction conditions as those used in laboratory settings, with additional considerations for scalability, safety, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Tris(trifluoromethanesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered chemical properties.
Common Reagents and Conditions: Common reagents used in these reactions include n-butyllithium, carbon dioxide, and methyl lithium . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with n-butyllithium and carbon dioxide can yield 2,4,6-tris(trifluoromethyl)benzoic acid .
Applications De Recherche Scientifique
1,3,5-Tris(trifluoromethanesulfonyl)benzene has a wide range of applications in scientific research, including:
Medicine: Explored for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(trifluoromethanesulfonyl)benzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethanesulfonyl groups play a key role in modulating the compound’s reactivity and interactions with other molecules. Specific pathways and targets may vary depending on the context of its application, such as in medicinal chemistry or material science .
Comparaison Avec Des Composés Similaires
1,3,5-Tris(trifluoromethyl)benzene: A tri-substituted benzene with trifluoromethyl groups instead of trifluoromethanesulfonyl groups.
1,3,5-Trifluorobenzene: A benzene derivative with three fluorine atoms attached to the benzene ring.
1,3-Bis(trifluoromethyl)benzene: A benzene derivative with two trifluoromethyl groups.
Uniqueness: 1,3,5-Tris(trifluoromethanesulfonyl)benzene is unique due to the presence of trifluoromethanesulfonyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These properties make it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
57830-58-7 |
|---|---|
Formule moléculaire |
C9H3F9O6S3 |
Poids moléculaire |
474.3 g/mol |
Nom IUPAC |
1,3,5-tris(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C9H3F9O6S3/c10-7(11,12)25(19,20)4-1-5(26(21,22)8(13,14)15)3-6(2-4)27(23,24)9(16,17)18/h1-3H |
Clé InChI |
SCILOWKYNUQFOV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


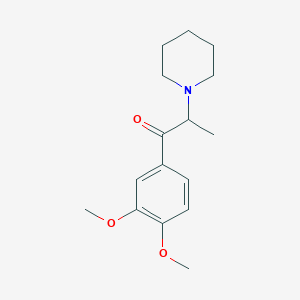
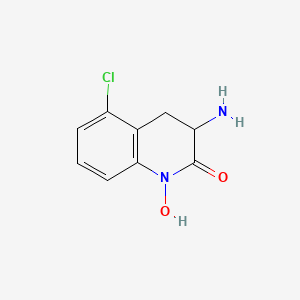
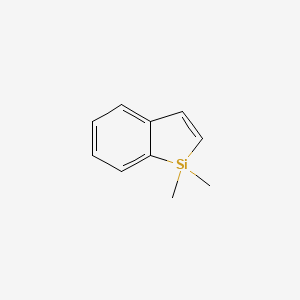
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
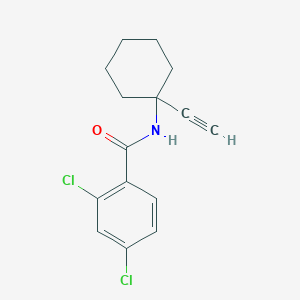
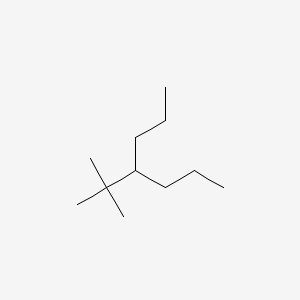
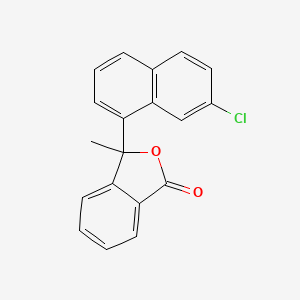
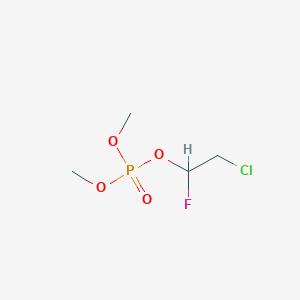
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)
